

Unveiling Spinorhamnoside: A Technical Guide to Structure Elucidation

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Compound of Interest		
Compound Name:	Spinorhamnoside	
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The burgeoning field of natural product discovery continues to yield compounds with significant therapeutic potential. Among these, **spinorhamnoside** and its analogues, a class of flavonoid glycosides, have garnered attention for their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their mechanism of action and for advancing any potential drug development efforts. This technical guide provides an indepth overview of the core techniques employed in the structure elucidation of **spinorhamnoside**, using kaempferol-3-O-rhamnoside as a representative example.

Spectroscopic and Spectrometric Analysis: The Core of Structure Elucidation

The determination of a natural product's structure is a puzzle solved by assembling pieces of information from various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed insights into the carbon-hydrogen framework and the overall molecular formula.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.



Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Kaempferol-3-O-rhamnoside.[1]

lon	Calculated m/z	Measured m/z	Error (ppm)	Molecular Formula
[M+Na]+	455.0954	455.0944	2.2	C21H20O10Na

Tandem mass spectrometry (MS/MS) experiments are crucial for probing the structure by inducing fragmentation of the molecule. In the case of flavonoid glycosides like **spinorhamnoside**, the fragmentation pattern typically reveals the loss of the sugar moiety, providing evidence for the nature of the sugar and its connection to the aglycone. The fragmentation of flavonoid glycosides often involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[7][8][9][10] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular connectivity.

1.2.1. 1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Kaempferol-3-O-rhamnoside (in (CD₃)₂CO).[1]



Position	δC (ppm)	δΗ (ppm), Multiplicity (J in Hz)	
Aglycone			
2	157.1	-	
3	134.9	-	
4	178.4	-	
5	162.3	-	
6	98.8	6.25 (d, 1.8)	
7	164.3	-	
8	93.8	6.36 (d, 1.8)	
9	160.1	-	
10	104.9	-	
1'	121.6	-	
2', 6'	130.9	7.84 (dd, 8.7, 2.8)	
3', 5'	115.5	7.01 (dd, 8.7, 2.8)	
4'	157.7	-	
Rhamnose			
1"	101.9	5.30 (d, 1.4)	
2"	71.0	4.20 (dd, 3.2, 1.4)	
3"	70.7	3.70 (dd, 9.1, 3.7)	
4"	72.0	3.30 (dd, 5.9, 9.6)	
5"	70.6	3.40 (dd, 5.9, 9.6)	
6" (CH₃)	17.0	0.90 (d, 6.0)	

1.2.2. 2D NMR: COSY, HSQC, and HMBC



2D NMR experiments are essential for establishing the connectivity between atoms.

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. This helps to identify spin systems within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations).
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly crucial for connecting different spin systems and for determining the point of attachment of the sugar moiety to the aglycone. For instance, a correlation between the anomeric proton of the rhamnose (H-1") and a carbon of the aglycone (e.g., C-3) would confirm the glycosylation site.[11]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structure elucidation.

Sample Preparation

A pure sample of the isolated compound is essential. The sample is typically dissolved in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated acetone, (CD₃)₂CO) for NMR analysis. The concentration should be optimized for the specific instrument and experiment.

Mass Spectrometry (LC-MS)

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
 Orbitrap instrument, coupled with a liquid chromatography (LC) system is commonly used.
- Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing flavonoid glycosides. Both positive and negative ion modes should be employed.



Analysis: The analysis begins with a full scan to determine the molecular ion peak.
 Subsequently, tandem MS (MS/MS) experiments are performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of signals.
- 1D NMR Acquisition:
 - ¹H NMR: A standard pulse program is used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
 - ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- 2D NMR Acquisition:
 - COSY: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
 - HSQC: A gradient-selected HSQC experiment with sensitivity enhancement is commonly employed.
 - HMBC: A gradient-selected HMBC experiment is used. The long-range coupling constant (J) can be optimized (e.g., 8 Hz) to enhance correlations over two and three bonds.

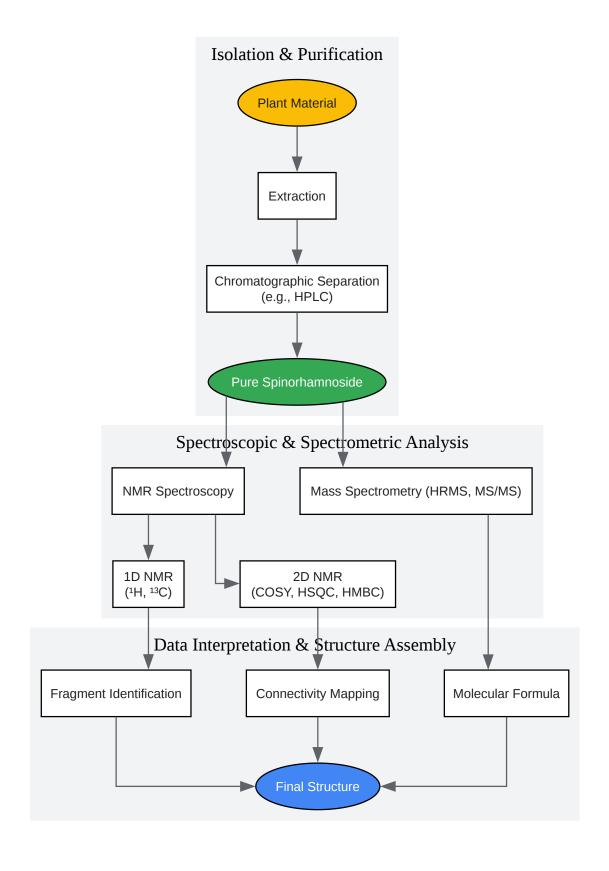
Visualizing the Workflow and Biological Context

Graphical representations of workflows and biological pathways aid in understanding the complex processes of structure elucidation and the compound's potential biological role.

Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data analysis in the structure elucidation of a **spinorhamnoside**.





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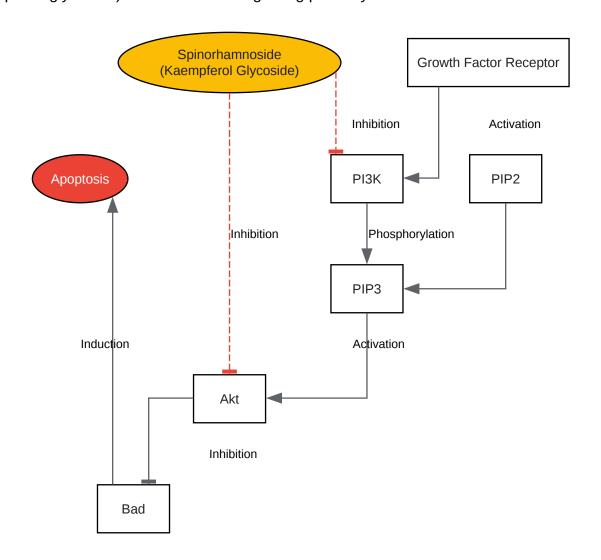
A logical workflow for the structure elucidation of **spinorhamnoside**.



Biological Activity and Signaling Pathway

Kaempferol and its glycosides, such as **spinorhamnoside**, have been reported to exhibit anticancer properties by modulating various cellular signaling pathways.[7][8][9][10][11][12][13] [14][15][16][17] One of the key pathways implicated is the PI3K/Akt signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.

The following diagram illustrates the inhibitory effect of a **spinorhamnoside** (represented by Kaempferol glycoside) on the PI3K/Akt signaling pathway.



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Inhibition of the PI3K/Akt signaling pathway by **spinorhamnoside**.



Conclusion

The structure elucidation of **spinorhamnoside**, as exemplified by kaempferol-3-O-rhamnoside, is a systematic process that relies on the synergistic use of advanced analytical techniques. High-resolution mass spectrometry provides the molecular formula and initial fragmentation data, while a suite of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon skeletons and the determination of inter-atomic connectivity. The detailed structural information obtained is fundamental for understanding the compound's biological activity and for guiding future research in drug discovery and development. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their therapeutic potential and highlights the importance of rigorous structural characterization.

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